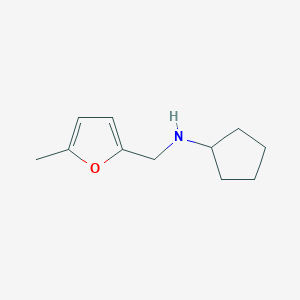
4-aminopent-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-aminopent-2-ynoic acid involves the Sonogashira cross-coupling reaction. This method starts with the preparation of (S)-2-aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-aryl-pent-4-ynoic acid-Ni-(S)-BPB . The reaction conditions for the cross-coupling reaction are optimized to obtain the desired product with excellent optical purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes.
Analyse Chemischer Reaktionen
Types of Reactions
4-aminopent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4-aminopent-2-ynoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in click chemistry reactions, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.
Biology: It has been studied for its potential as a selective inhibitor of aldose reductase, an enzyme involved in diabetic complications.
Medicine: The compound’s inhibitory activity against aldose reductase makes it a potential candidate for the development of therapeutic agents for diabetes.
Industry: It is used in the synthesis of folate-conjugates and corresponding metal-chelate complexes.
Wirkmechanismus
The mechanism of action of 4-aminopent-2-ynoic acid involves its interaction with molecular targets such as aldose reductase. The compound selectively inhibits aldose reductase over other similar enzymes, which is crucial for its potential therapeutic applications . Molecular docking studies have been conducted to identify the binding mode of the compound in these enzymes .
Vergleich Mit ähnlichen Verbindungen
4-aminopent-2-ynoic acid can be compared with other similar compounds, such as:
(S)-2-Aminopent-4-ynoic acid: This compound is used in similar click chemistry reactions and has applications in the synthesis of folate-conjugates.
2-Aminopent-4-ynoic acid: Another similar compound with applications in various chemical reactions and biological studies.
The uniqueness of this compound lies in its selective inhibitory activity against aldose reductase, making it a promising candidate for therapeutic applications in diabetes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-aminopent-2-ynoic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Propargyl alcohol", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium azide", "Sodium borohydride", "Hydrogen chloride gas", "Ammonium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of propargyl alcohol with bromoacetic acid in the presence of sodium hydroxide to yield 2-bromo-3-hydroxyprop-1-yne", "Step 2: Treatment of 2-bromo-3-hydroxyprop-1-yne with sodium azide in the presence of copper(I) iodide to yield 2-azido-3-hydroxyprop-1-yne", "Step 3: Reduction of 2-azido-3-hydroxyprop-1-yne with sodium borohydride in the presence of acetic acid to yield 2-amino-3-hydroxyprop-1-yne", "Step 4: Hydrolysis of 2-amino-3-hydroxyprop-1-yne with hydrochloric acid to yield 2-amino-3-hydroxypropanoic acid", "Step 5: Conversion of 2-amino-3-hydroxypropanoic acid to 4-aminopent-2-ynoic acid through a two-step process involving the reaction with hydrogen chloride gas to yield the corresponding chloride salt, followed by treatment with ammonium hydroxide and sodium bicarbonate to yield the free base", "Step 6: Purification of 4-aminopent-2-ynoic acid through extraction with ethyl acetate and recrystallization from methanol/water" ] } | |
CAS-Nummer |
1522275-18-8 |
Molekularformel |
C5H7NO2 |
Molekulargewicht |
113.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



